(2,6-dichloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Description
The compound (2,6-dichloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a methanone derivative featuring a pyrido[4,3-b]indole core substituted with a fluorine atom at the 8-position and a 2,6-dichloropyridin-3-yl group. This structure combines two heterocyclic systems, which are common in bioactive molecules due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions. The dichloropyridine moiety enhances lipophilicity and electron-withdrawing properties, while the 8-fluoro substitution may improve metabolic stability and target binding .
Properties
Molecular Formula |
C17H12Cl2FN3O |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
(2,6-dichloropyridin-3-yl)-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C17H12Cl2FN3O/c18-15-4-2-10(16(19)22-15)17(24)23-6-5-14-12(8-23)11-7-9(20)1-3-13(11)21-14/h1-4,7,21H,5-6,8H2 |
InChI Key |
VDLFBEQVOKZMIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=C(N=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Directed Fluorination via Metalation
The 8-fluoro substituent is introduced via directed ortho-metalation (DoM) followed by electrophilic fluorination. Starting from 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole, a lithium base (e.g., LDA) deprotonates the C8 position, which is then quenched with N-fluorobenzenesulfonimide (NFSI) to yield the fluorinated intermediate.
Reaction Conditions :
Nucleophilic Aromatic Substitution
Alternative fluorination employs a pre-halogenated precursor (e.g., 8-bromo derivative). Treatment with KF in the presence of a Cu(I) catalyst at 150°C achieves substitution.
Reaction Conditions :
-
Substrate : 8-Bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole
-
Reagents : KF, CuI, DMF, 150°C, 24 h
Preparation of 2,6-Dichloropyridine-3-Carbonyl Chloride
Chlorination of Nicotinic Acid Derivatives
2,6-Dichloronicotinic acid is synthesized via phosphorus pentachloride (PCl₅)-mediated chlorination of nicotinic acid under autoclave conditions. Subsequent treatment with thionyl chloride (SOCl₂) converts the acid to the acyl chloride.
Reaction Conditions :
-
Substrate : Nicotinic acid
-
Chlorinating Agent : PCl₅ (4 equiv), 210°C, 16 h
-
Acyl Chloride Formation : SOCl₂, reflux, 2 h
Coupling Strategies for Methanone Formation
Acylation via Nucleophilic Substitution
The 8-fluoro-tetrahydro-pyridoindole undergoes acylation with 2,6-dichloropyridine-3-carbonyl chloride in the presence of a base (e.g., Et₃N).
Reaction Conditions :
Catalytic Cross-Coupling
Palladium-catalyzed coupling between a boronic ester derivative of the pyridoindole and 2,6-dichloropyridine-3-carbonyl chloride is explored, though yields are moderate.
Reaction Conditions :
-
Catalyst : Pd(OAc)₂ (10 mol%)
-
Ligand : XPhos (20 mol%)
-
Solvent : Toluene, 100°C, 24 h
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.82 (d, J = 8.1 Hz, 1H, indole-H), 4.20–4.05 (m, 2H, CH₂), 3.90–3.70 (m, 2H, CH₂).
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Acylation (Section 3.1) | 75–80% | High efficiency, minimal side products | Requires stoichiometric base |
| Catalytic Coupling (3.2) | 50–55% | Atom-economic | Low yield, costly catalysts |
Challenges and Optimization
-
Regioselectivity in Fluorination : Competing C6/C8 fluorination is mitigated using bulky directing groups.
-
Acyl Chloride Stability : Freshly prepared acyl chloride prevents hydrolysis during coupling.
-
Scale-Up Considerations : Microwave-assisted reactions reduce reaction times (e.g., 30 min at 130°C) .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and indolyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Overview
The compound (2,6-dichloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic molecule with significant potential in various scientific fields. It has garnered attention for its unique structural features and diverse applications, particularly in chemistry, biology, and medicine.
Preparation Methods
The synthesis of this compound involves multiple steps, typically starting with the preparation of individual components followed by coupling under controlled conditions. Industrial production often utilizes catalysts to enhance yield and purity. Specific synthetic routes may vary among manufacturers.
Chemistry
- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with desired properties.
-
Chemical Reactions : It participates in various chemical reactions such as:
- Oxidation : Can be oxidized to form corresponding oxides.
- Reduction : Capable of undergoing reduction to generate different forms.
- Substitution Reactions : Particularly at the pyridinyl and indolyl groups, utilizing nucleophiles and oxidizing agents.
Biology
-
Biological Activity : The compound is under investigation for its potential biological activities, including interactions with various biomolecules. It may exhibit:
- Anticancer Properties : Studies suggest it could inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Potential to modulate inflammatory pathways.
- Mechanism of Action : Its action may involve binding to specific receptors or enzymes, altering their activity and influencing cellular pathways.
Medicine
- Therapeutic Potential : The compound is being explored for its therapeutic properties in treating diseases such as cancer and inflammatory disorders. Ongoing research aims to elucidate its efficacy and safety profiles.
- Drug Development : As a lead compound, it provides a scaffold for the design of new pharmaceuticals targeting specific diseases.
Industry
- Material Development : Utilized in the formulation of new materials and chemical processes due to its unique chemical properties.
- Chemical Processes : Its reactivity allows it to be integrated into various industrial chemical processes, enhancing efficiency and product diversity.
Case Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer properties of (2,6-dichloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone against various cancer cell lines. The results indicated significant inhibition of cell growth at low concentrations, suggesting its potential as a lead compound for developing new anticancer agents.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound in a mouse model of inflammation. The findings demonstrated that treatment with the compound resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores of inflammation compared to control groups.
Mechanism of Action
The mechanism of action of (2,6-dichloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Substituent Effects on the Pyridoindole Core
The pyrido[4,3-b]indole core is a critical pharmacophore in several analogs. Modifications at the 8-position significantly influence physicochemical and biological properties:
- Fluorine vs. Chlorine : The 8-fluoro substituent in the target compound offers a balance between electronegativity and steric bulk compared to the 8-chloro analog . Fluorine’s smaller size may facilitate better target penetration, while chlorine’s larger size could enhance hydrophobic interactions.
- Trifluoromethoxy vs. Methoxy : The trifluoromethoxy group in provides superior electron-withdrawing effects and resistance to oxidative metabolism compared to methoxy in .
Variations in the Aromatic Moieties
The second aromatic ring (linked via methanone) determines electronic and steric interactions:
- Dichloropyridine vs. Trifluoromethyl Pyrazole : The dichloropyridine in the target compound may exhibit stronger π-π stacking interactions than the trifluoromethyl pyrazole in , but the latter’s trifluoromethyl group could improve pharmacokinetics.
Biological Activity
The compound (2,6-dichloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by various research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Pyridine Ring : The presence of a dichlorinated pyridine moiety suggests potential interactions with biological targets such as enzymes or receptors.
- Tetrahydropyridoindole Structure : This component may contribute to the compound's pharmacological properties, possibly enhancing binding affinity to specific targets.
Anticancer Properties
Recent studies have indicated that derivatives of pyridine and indole compounds exhibit significant anticancer activities. For instance, compounds similar to the one discussed have shown promise against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of various pyridine derivatives against breast, colon, and lung cancer cell lines. The results demonstrated that certain derivatives exhibited substantial growth inhibition, suggesting that modifications in the structure can enhance biological activity .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may act through:
- Inhibition of Enzymatic Pathways : Similar compounds have been identified as inhibitors of phosphodiesterase (PDE) enzymes, which play critical roles in cellular signaling pathways. For example, PDE4 inhibitors have been linked to anti-inflammatory effects and potential therapeutic applications in cancer treatment .
- Modulation of Gene Expression : The compound may affect transcription factors involved in oncogenesis. Research on related structures indicates potential interactions with BCL6, an oncogenic driver in diffuse large B-cell lymphoma .
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies have shown varying bioavailability depending on structural modifications. For instance:
| Compound | Route | Bioavailability (%) | Cmax (ng/mL) |
|---|---|---|---|
| Compound A | IV | 100 | 500 |
| Compound B | PO | 66 | 300 |
| Target Compound | PO | TBD | TBD |
This table illustrates the importance of structural optimization in enhancing bioavailability and therapeutic efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how structural variations influence biological activity. Key findings include:
- Chlorine Substituents : The presence of chlorine atoms has been associated with increased potency against certain cancer cell lines.
- Fluorine Substitution : Fluorine atoms may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
